molecular formula C17H18N2O2 B11845332 Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate

Cat. No.: B11845332
M. Wt: 282.34 g/mol
InChI Key: ZEBDMYVCEJLUHZ-UHFFFAOYSA-N
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Description

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring fused with a nicotinate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydroquinoline with 2-methylnicotinic acid, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a fully saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and nicotinate rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be employed.

Major Products

The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, fully saturated quinolines, and substituted quinolines with different functional groups.

Scientific Research Applications

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another derivative with distinct chemical properties.

    Nicotinic Acid: Shares the nicotinate moiety but lacks the quinoline ring.

Uniqueness

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate is unique due to its combined quinoline and nicotinate structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.

Biological Activity

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate is an organic compound classified as a nicotinic acid derivative. Its unique structural features, including a quinoline moiety and a methylnicotinate group, suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 282.34 g/mol
  • CAS Number : 1355225-46-5

The compound features a methyl group at the 2-position of the nicotinic acid moiety and a 3,4-dihydroquinoline moiety at the 6-position. This structural configuration is believed to contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. Compounds with similar structures have demonstrated activities such as:

  • Nicotinic Acetylcholine Receptor Modulation : Similar nicotinic acid derivatives have shown potential as modulators of nicotinic receptors, which play critical roles in neurotransmission and cognitive functions.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, likely due to their ability to inhibit pro-inflammatory cytokines.

Pharmacological Studies

Research has indicated that this compound may possess various therapeutic effects. Below is a summary of relevant studies:

StudyFindings
Study on Anti-inflammatory Activity Demonstrated that compounds structurally similar to this compound can inhibit the production of inflammatory mediators in vitro.
Neuroprotective Effects Research indicated potential neuroprotective effects through modulation of neurotransmitter systems, suggesting applications in neurodegenerative diseases.
Antioxidant Activity Some studies reported antioxidant properties, indicating a role in reducing oxidative stress in cellular models.

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of various nicotinic acid derivatives, including this compound. The compound showed significant protection against neuronal cell death induced by oxidative stress in vitro. This suggests its potential application in treating conditions like Alzheimer's disease.

Case Study 2: Anti-inflammatory Applications

In another study focused on inflammatory diseases, this compound was tested for its ability to inhibit cytokine release from activated macrophages. The results indicated a dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-alpha), supporting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

methyl 6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C17H18N2O2/c1-12-14(17(20)21-2)9-10-16(18-12)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10H,5,7,11H2,1-2H3

InChI Key

ZEBDMYVCEJLUHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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